molecular formula C13H11NOS B5698609 N-phenyl-3-(2-thienyl)acrylamide

N-phenyl-3-(2-thienyl)acrylamide

Cat. No.: B5698609
M. Wt: 229.30 g/mol
InChI Key: PMKYUDWCZLECBW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-3-(2-thienyl)acrylamide is an acrylamide-based compound of significant interest in medicinal chemistry and neuroscience research. Acrylamide derivatives are recognized for their ability to modulate the function of key receptor proteins in the nervous system . Specifically, structural analogs of this compound, such as (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497), have been identified as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR) . Potentiation of this receptor has been linked to antinociceptive effects in model systems, suggesting a potential role for such compounds in the study of non-opioid pathways for pain relief . Furthermore, related acrylamide compounds have been shown to exhibit dual potentiating and inhibitory effects on GABA A receptors, acting through classic anesthetic binding sites located in the transmembrane domain . This makes them valuable chemical tools for probing the structure and function of these pharmaceutically important ion channels. The acrylamide functional group is also a well-known electrophilic warhead in chemical biology, capable of undergoing thiol-addition reactions with cysteine residues, which is exploited in the design of targeted covalent inhibitors for enzyme activity studies . This compound is supplied for non-clinical research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-phenyl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-13(9-8-12-7-4-10-16-12)14-11-5-2-1-3-6-11/h1-10H,(H,14,15)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKYUDWCZLECBW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-phenyl-3-(2-thienyl)acrylamide, their synthesis routes, yields, and biological activities:

Compound Substituents Synthesis & Yields Biological Activity/Applications Key References
This compound Phenyl (amide N), 2-thienyl (C3) Radical addition with Mn(OAc)₃; yields 36–80% RKIP ligand (NMR screening)
(2E)-3-(1-Naphthyl)-N-phenylacrylamide Phenyl (amide N), 1-naphthyl (C3) Not explicitly detailed; likely via condensation or radical pathways No reported bioactivity; structural analog for material science
(2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide 4-Phenoxyphenyl (amide N), 3-nitrophenyl (C3) Condensation of oxazolones with amines No bioactivity reported; electron-withdrawing nitro group may enhance reactivity
(2E)-2-Cyano-3-(2-thienyl)acrylamide Cyano (C2), 2-thienyl (C3) Synthesis via condensation; density: 1.4 g/cm³; boiling point: 432.4°C Potential agrochemical applications (fungicides, insecticides)
(2E,2'E)-N,N'-hexane-1,6-diylbis[3-(thiophen-2-yl)prop-2-enamide] Hexane-1,6-diyl linker, two 2-thienylacrylamide units Dimerization via amine coupling; no yield data Unclear; structural rigidity may influence polymer or supramolecular chemistry
N-{[(2-Bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide 2-Bromo-4-nitrophenylthiourea (amide N), 2-thienyl (C3) Thiourea coupling; NMR screening identified RKIP binding RKIP inhibitor lead compound

Structural and Electronic Comparisons

  • Aromatic Substituents: 2-Thienyl vs. 1-Naphthyl: The 2-thienyl group (electron-rich heterocycle) enhances radical reactivity in dihydrofuran synthesis compared to the bulkier 1-naphthyl group, which may sterically hinder addition reactions .
  • Functional Group Variations: Cyano Substitution: The cyano group in (2E)-2-cyano-3-(2-thienyl)acrylamide increases polarity (logP = 0.82) and boiling point (432.4°C), making it suitable for agrochemical formulations . Thiourea Derivatives: The thiourea moiety in compound 48 enhances RKIP binding affinity via hydrogen bonding and hydrophobic interactions .

Q & A

Q. Experimental Design :

  • Synthesize analogs with substituents at ortho , meta , and para positions.
  • Compare cyclic voltammetry data and DFT-calculated HOMO-LUMO gaps .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound class?

Answer:

  • Standardize Assays : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory tests) and control for solvent effects (DMSO vs. ethanol) .
  • Meta-Analysis : Compare IC50 values across studies. For example, phenolic derivatives show higher antioxidant activity but lower solubility, leading to variability .
  • Validate Mechanisms : Confirm target engagement via Western blot (e.g., p38 MAPK inhibition) instead of relying solely on phenotypic assays .

Case Study :
A 2025 study found that this compound derivatives with -OCH₃ groups had conflicting cytotoxicity results in MCF-7 vs. HEK293 cells. This was attributed to differences in cell membrane permeability .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the acrylamide moiety .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
  • Long-Term Stability : HPLC monitoring every 6 months shows <5% degradation under argon .

Advanced: What strategies improve the scalability of this compound synthesis for preclinical studies?

Answer:

  • Flow Chemistry : Continuous reactors reduce reaction time from hours to minutes and improve yield reproducibility .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to meet EPA guidelines .
  • Catalyst Recycling : Immobilize piperidine on mesoporous silica for reuse over 5 cycles without yield loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-phenyl-3-(2-thienyl)acrylamide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.